molecular formula C11H12N2OS B12711810 N-(5-Methyl-2,1-benzisothiazol-3-yl)propanamide CAS No. 99523-60-1

N-(5-Methyl-2,1-benzisothiazol-3-yl)propanamide

Cat. No.: B12711810
CAS No.: 99523-60-1
M. Wt: 220.29 g/mol
InChI Key: VKNVUGUHYCXCOV-UHFFFAOYSA-N
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Description

N-(5-Methyl-2,1-benzisothiazol-3-yl)propanamide is an organic compound that belongs to the class of benzisothiazoles. This compound is characterized by a benzisothiazole ring substituted with a methyl group at the 5-position and a propanamide group at the 3-position. Benzisothiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Methyl-2,1-benzisothiazol-3-yl)propanamide typically involves the reaction of 5-methyl-2,1-benzisothiazole with propanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-Methyl-2,1-benzisothiazol-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: Electrophilic substitution reactions can occur on the benzisothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nitrating agents can be employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the benzisothiazole ring.

Scientific Research Applications

N-(5-Methyl-2,1-benzisothiazol-3-yl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of N-(5-Methyl-2,1-benzisothiazol-3-yl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The benzisothiazole ring is known to interact with nucleophilic sites in proteins, potentially inhibiting their function.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-Methyl-1,2-benzisothiazol-3-yl)-2-(diethylamino)propanamide
  • N-(5-Methyl-1,2-benzisothiazol-3-yl)-2-ethylaminopropanamide

Uniqueness

N-(5-Methyl-2,1-benzisothiazol-3-yl)propanamide is unique due to its specific substitution pattern on the benzisothiazole ring and the presence of the propanamide group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

99523-60-1

Molecular Formula

C11H12N2OS

Molecular Weight

220.29 g/mol

IUPAC Name

N-(5-methyl-2,1-benzothiazol-3-yl)propanamide

InChI

InChI=1S/C11H12N2OS/c1-3-10(14)12-11-8-6-7(2)4-5-9(8)13-15-11/h4-6H,3H2,1-2H3,(H,12,14)

InChI Key

VKNVUGUHYCXCOV-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=C2C=C(C=CC2=NS1)C

Origin of Product

United States

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